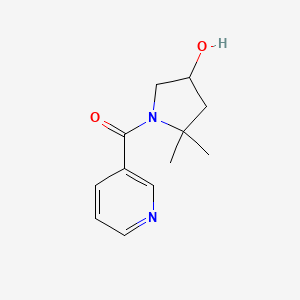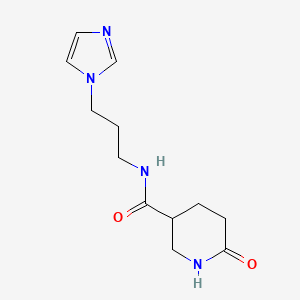![molecular formula C14H15N3O4 B6646381 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This heterocyclic structure is notable for its applications in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via cyclization reactions involving pyridine derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in treating various diseases, including infections and cancer. Its imidazo[1,2-a]pyridine core is particularly valuable in designing molecules with high biological activity .
Industry
Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-4-carboxylic acid
Uniqueness
4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is unique due to its oxane and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it more versatile compared to its analogues .
Propriétés
IUPAC Name |
4-(imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(10-9-17-6-2-1-3-11(17)15-10)16-14(13(19)20)4-7-21-8-5-14/h1-3,6,9H,4-5,7-8H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAZSZOVTQRYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6646305.png)

![2,4,6-trimethyl-N-[6-(methylamino)pyridin-3-yl]benzamide](/img/structure/B6646341.png)
![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)
![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)


![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
